![molecular formula C21H26BrN5O B2512321 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone CAS No. 886897-00-3](/img/structure/B2512321.png)
(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone” is a complex organic molecule that contains several functional groups, including an azepane ring, a pyridazine ring, a piperazine ring, and a bromophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The azepane, pyridazine, and piperazine rings, along with the bromophenyl group, would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom in the bromophenyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Pharmacological Evaluation
Analgesic Properties : Compounds similar to the requested chemical, specifically those involving pyridazinone derivatives and piperazine structures, have been evaluated for their analgesic effects. For instance, a study by Tsuno et al. (2017) identified compounds as selective antagonists for the transient receptor potential vanilloid 4 (TRPV4) channel, showing analgesic effects in certain animal models (Tsuno et al., 2017).
Anti-inflammatory Activity : Duendar et al. (2007) synthesized derivatives of pyridazinone carrying arylpiperazinyl structures and tested them for analgesic and anti-inflammatory activities. These compounds showed significant effects without causing gastric ulcerogenic effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Duendar et al., 2007).
Therapeutic Applications
Anticancer and Antituberculosis : Research by Mallikarjuna et al. (2014) on derivatives of piperazin-1-yl methanone, which shares a structural similarity with the requested compound, showed significant anticancer and antituberculosis activities in vitro (Mallikarjuna et al., 2014).
Antimicrobial Activity : Patel et al. (2011) explored the synthesis of new pyridine derivatives and their in vitro antimicrobial activity, indicating modest activity against certain strains of bacteria and fungi (Patel et al., 2011).
Structural and Molecular Studies
Structural Analysis of Anticonvulsants : Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds containing pyridazinone and piperazine structures, revealing insights into their molecular interactions and electronic properties (Georges et al., 1989).
Synthesis of Novel Derivatives : Youssef et al. (2005) synthesized various heterocyclic systems with pyridazinone derivatives, contributing to the understanding of their potential biological activities (Youssef et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring its potential use as a pharmaceutical compound, studying its reactivity to develop new synthetic methods, or investigating its physical properties for potential material science applications .
Propiedades
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN5O/c22-18-7-5-6-17(16-18)21(28)27-14-12-26(13-15-27)20-9-8-19(23-24-20)25-10-3-1-2-4-11-25/h5-9,16H,1-4,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJLAOSRNKWOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.